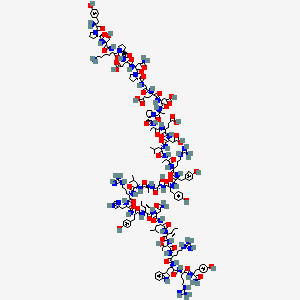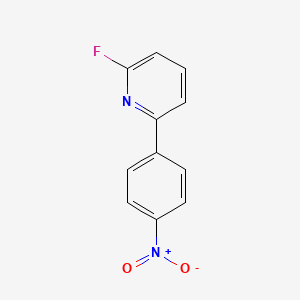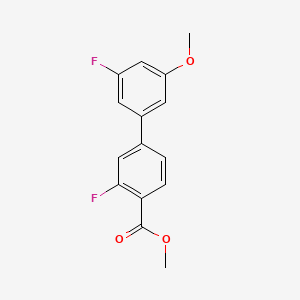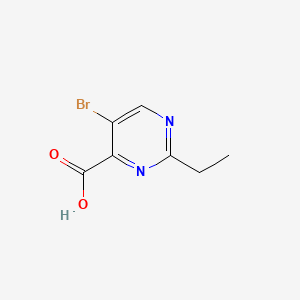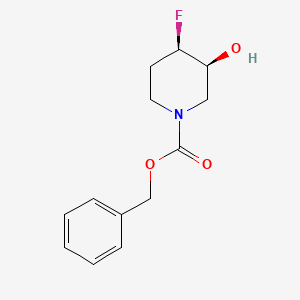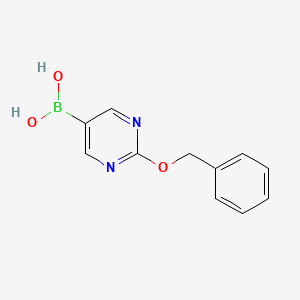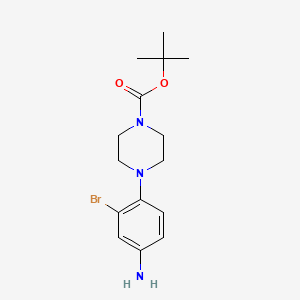
tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C15H22BrN3O2 . It is used in various chemical reactions due to its structure and properties .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate” consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms, attached to a bromophenyl group and a tert-butyl carboxylate group .Physical And Chemical Properties Analysis
The molecular weight of “tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate” is 341.24 g/mol. It has a complexity of 335 and a topological polar surface area of 32.8 Ų .Aplicaciones Científicas De Investigación
-
Synthesis of Bioactive Molecules
- Application : 1-Boc-piperazine can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules .
- Method : The exact method can vary depending on the specific bioactive molecule being synthesized. Generally, it involves reactions with various aryl halides .
- Results : The result is a variety of bioactive molecules, which can have various applications in medicinal chemistry .
-
Preparation of Piperazine Derivatives
- Application : It is used in the preparation of a series of (m-phenoxy)phenyl substituted piperazine derivatives .
- Method : The exact method can vary, but it generally involves reactions with phenoxyphenyl compounds .
- Results : The result is a series of piperazine derivatives, which can have various applications in medicinal chemistry .
-
Synthesis of Polymers
- Application : It is used in the termination step during the synthesis of α,β-poly(2-oxazoline) lipopolymers via living cationic ring opening polymerization .
- Method : The polymerization process involves the reaction of the monomer with a cationic initiator, followed by the addition of 1-Boc-piperazine to terminate the polymer chain .
- Results : The result is a polymer with potential applications in drug delivery and other areas .
-
Buchwald-Hartwig Amination
- Application : 1-Boc-piperazine undergoes Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives .
- Method : The reaction is typically carried out in the presence of a palladium catalyst and a suitable base .
- Results : The result is a variety of amine derivatives, which can have various applications in medicinal chemistry .
-
Synthesis of Indazole DNA Gyrase Inhibitors
- Application : It can be used to synthesize monosubstituted piperazines, e.g. in the synthesis of indazole DNA gyrase inhibitors .
- Method : The exact method can vary depending on the specific inhibitor being synthesized. Generally, it involves reactions with various indazole compounds .
- Results : The result is a variety of DNA gyrase inhibitors, which can have applications in the treatment of bacterial infections .
-
Synthesis of Piperazine Containing Drug Substances
- Application : It can be used to synthesize piperazine containing drug substances, such as trazodone .
- Method : The exact method can vary depending on the specific drug being synthesized. Generally, it involves reactions with various aryl halides .
- Results : The result is a variety of piperazine containing drug substances, which can have various applications in the treatment of mental health disorders .
-
Preparation of (m-phenoxy)phenyl Substituted Piperazine Derivatives
- Application : 1-Boc-piperazine may be used in the preparation of a series of (m-phenoxy)phenyl substituted piperazine derivatives .
- Method : The exact method can vary, but it generally involves reactions with phenoxyphenyl compounds .
- Results : The result is a series of piperazine derivatives, which can have various applications in medicinal chemistry .
-
Termination Step During Synthesis of α,β-poly(2-oxazoline) Lipopolymers
- Application : It is used in the termination step during the synthesis of α,β-poly(2-oxazoline) lipopolymers via living cationic ring opening polymerization .
- Method : The polymerization process involves the reaction of the monomer with a cationic initiator, followed by the addition of 1-Boc-piperazine to terminate the polymer chain .
- Results : The result is a polymer with potential applications in drug delivery and other areas .
-
Synthesis of Monosubstituted Piperazine Intermediates
- Application : It can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules .
- Method : The exact method can vary depending on the specific bioactive molecule being synthesized. Generally, it involves reactions with various aryl halides .
- Results : The result is a variety of bioactive molecules, which can have various applications in medicinal chemistry .
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(17)10-12(13)16/h4-5,10H,6-9,17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPRIGMZKJEVEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716648 |
Source


|
| Record name | tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate | |
CAS RN |
1314985-71-1 |
Source


|
| Record name | tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

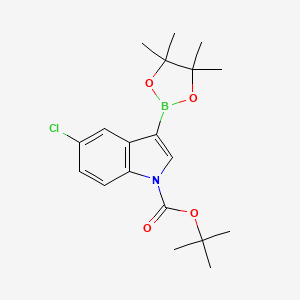
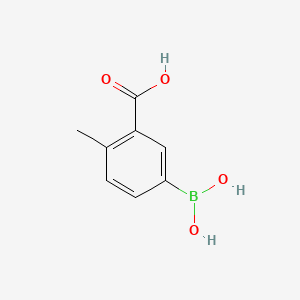

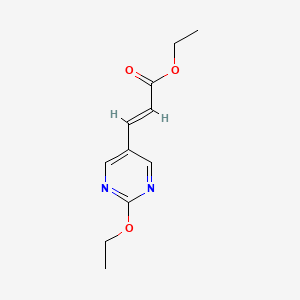
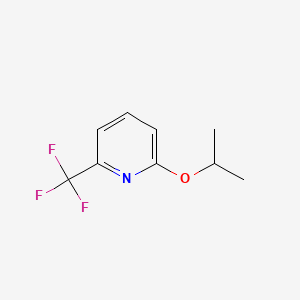
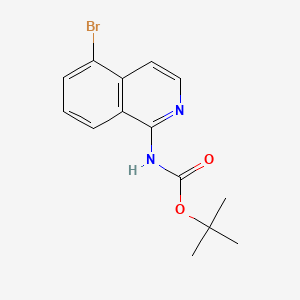
![Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI)](/img/structure/B595947.png)
